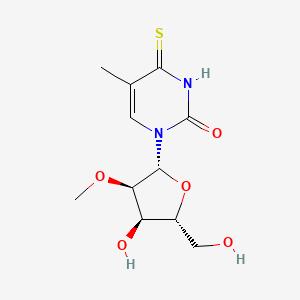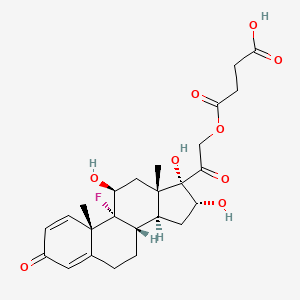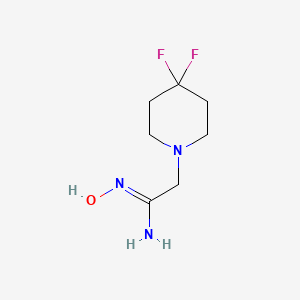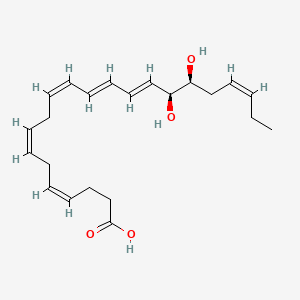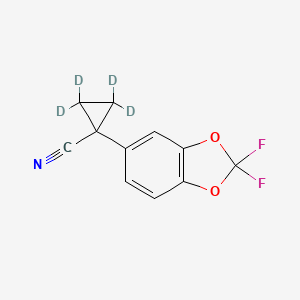
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile is a synthetic organic compound characterized by the presence of a difluorobenzodioxole moiety attached to a cyclopropane ring, which is further substituted with a carbonitrile group
Métodos De Preparación
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable cyclopropane precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-2,2,3,3-d4-carbonitrile can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar core structure but differs in the functional group attached to the cyclopropane ring.
2-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile: Another related compound with a different substitution pattern on the benzodioxole moiety
The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can provide distinct properties and applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H7F2NO2 |
|---|---|
Peso molecular |
227.20 g/mol |
Nombre IUPAC |
2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2/i3D2,4D2 |
Clave InChI |
RGKFSYDEMAFDQP-KHORGVISSA-N |
SMILES isomérico |
[2H]C1(C(C1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F)([2H])[2H])[2H] |
SMILES canónico |
C1CC1(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol 2-Acetate](/img/structure/B13428435.png)

![4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
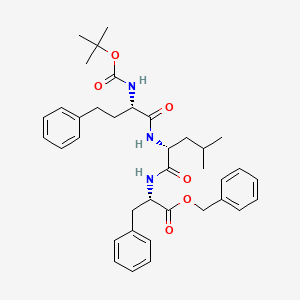
![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
![Benzo[d]isothiazol-5-ylboronic acid](/img/structure/B13428454.png)

